What is 1,2,3,4,5-Pentamethylcyclopentadiene
What is 1,2,3,4,5-Pentamethylcyclopentadiene
An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,5-Pentamethylcyclopentadiene, commonly abbreviated as CpH, is a substituted cyclopentadiene with the chemical formula C₁₀H₁₆.[1][2] It is a colorless to light yellow liquid with a mild odor.[3] The primary significance of CpH in the fields of chemistry and drug development lies in its role as a precursor to the pentamethylcyclopentadienyl ligand (Cp*), formally the pentamethylcyclopentadienide anion ([C₅(CH₃)₅]⁻).[4]
The Cp* ligand is a sterically bulky and electron-donating ligand that forms stable and often highly reactive organometallic complexes with a wide range of transition metals.[4] These "Cp-metal" complexes are pivotal in homogeneous catalysis, driving critical chemical transformations such as polymerization, hydrogenation, and asymmetric synthesis.[4][5] The steric hindrance provided by the five methyl groups on the cyclopentadienyl ring enhances the stability of the resulting metal complexes and can influence the stereochemical outcome of catalytic reactions.[2] Furthermore, the electron-donating nature of the Cp ligand can increase the reactivity of the metal center.[2]
In addition to its central role in catalysis, Cp*H and its derivatives have found applications in materials science, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD) for the creation of thin films.[4] It also serves as an electron mediator in biochemical processes, such as the regeneration of nicotinamide adenine dinucleotide (NAD).[6] This guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4,5-pentamethylcyclopentadiene, detailed experimental protocols for its synthesis and the preparation of key derivatives, and a summary of its most significant applications.
Physical and Chemical Properties
1,2,3,4,5-Pentamethylcyclopentadiene is a flammable liquid that is miscible with many common organic solvents such as methanol, dichloromethane, and ethyl acetate, but only slightly miscible with water.[7][8] It is also noted to be light-sensitive and incompatible with strong oxidizing agents.[7]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| Odor | Mild[1] |
| Density | 0.87 g/mL at 25 °C[9] |
| Boiling Point | 58 °C at 13 mmHg[9] |
| Refractive Index | n20/D 1.474[9] |
| Flash Point | 44 °C (closed cup)[9] |
Spectroscopic Data
| Type | Nucleus | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | ¹H | CDCl₃ | 1.00 (d, 3H), 1.8 (br s, 12H), 2.45 (q, 1H)[10] |
| ¹³C NMR | ¹³C | C₆D₆ | Not specified in search results |
| IR | - | Neat | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370[10] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene and some of its most common and useful organometallic derivatives.
Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
A widely used method for the synthesis of Cp*H involves the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride, followed by dehydration.[11]
Materials:
-
2,3,4,5-tetramethyl-2-cyclopenten-1-one
-
Methylmagnesium chloride (in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
10% Acetic acid solution
-
20% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of 2,3,4,5-tetramethyl-2-cyclopenten-1-one (1 equivalent) in THF (to make a 1.6 M solution) is added at 0°C under an inert atmosphere to a solution of methylmagnesium chloride (1.2 equivalents in THF).[11]
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[11]
-
A 10% aqueous solution of acetic acid is added to the reaction mixture, and the organic phase is extracted with diethyl ether.[11]
-
A 20% aqueous solution of hydrochloric acid is added to the organic phase, and the mixture is stirred for 30 minutes.[11]
-
The organic phase is then neutralized by washing with a 5% aqueous solution of sodium bicarbonate.[11]
-
The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation.[11]
-
The crude product is purified by distillation to yield 1,2,3,4,5-pentamethylcyclopentadiene.[11]
Deprotonation of CpH to form Lithium Pentamethylcyclopentadienide (CpLi)
The deprotonation of CpH is a common first step in the synthesis of many Cp-metal complexes. This is typically achieved using a strong base such as n-butyllithium.[2]
Materials:
-
1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Cp*H in anhydrous diethyl ether or THF.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred Cp*H solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period of time (e.g., 1-2 hours) to ensure complete deprotonation. The resulting solution of Cp*Li can be used directly in subsequent reactions.
Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium Dimer ([Cp*RhCl₂]₂)
This rhodium dimer is a versatile catalyst and a common starting material for other Cp*Rh complexes.[1]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine rhodium(III) chloride trihydrate (1 equivalent) and 1,2,3,4,5-pentamethylcyclopentadiene (a slight excess, e.g., 1.05 equivalents).[1]
-
Add methanol as the solvent.[1]
-
Reflux the mixture with stirring under a nitrogen atmosphere for approximately 48 hours.[1]
-
Cool the reaction mixture to room temperature. A dark red precipitate will form.[1]
-
Filter the precipitate and wash it with diethyl ether.[1]
-
The filtrate can be concentrated to yield more product.[1]
-
The combined solid product is dried to give [Cp*RhCl₂]₂.[1]
Synthesis of Trichloro(pentamethylcyclopentadienyl)titanium (Cp*TiCl₃)
This titanium complex is an important catalyst and precursor in organotitanium chemistry.[12]
Materials:
-
Lithium pentamethylcyclopentadienide (Cp*Li) (prepared as described above)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous non-coordinating solvent (e.g., hexanes or toluene)
Procedure:
-
Under an inert atmosphere, a solution of Cp*Li is prepared as described previously.
-
In a separate flask, a solution of titanium(IV) chloride in an anhydrous non-coordinating solvent is prepared and cooled.
-
The Cp*Li solution is slowly added to the stirred TiCl₄ solution at a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated lithium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield Cp*TiCl₃ as an orange solid.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows involving 1,2,3,4,5-pentamethylcyclopentadiene.
Caption: General reaction pathways for the synthesis of CpH and its conversion to key organometallic complexes.
Caption: Experimental workflow for the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene.
Conclusion
1,2,3,4,5-Pentamethylcyclopentadiene is a cornerstone of modern organometallic chemistry. Its utility as a precursor to the sterically demanding and electron-rich Cp* ligand has led to the development of a vast array of metal complexes with applications in catalysis, materials science, and beyond. The robust nature of the Cp* ligand imparts stability to the resulting complexes, while its electronic properties can be tuned to modulate their reactivity. The experimental protocols detailed in this guide provide a practical foundation for the synthesis of CpH and its key derivatives, enabling researchers to access this versatile building block for their own investigations. As the demand for more efficient and selective chemical transformations continues to grow, the importance of ligands like Cp and their parent dienes, such as 1,2,3,4,5-pentamethylcyclopentadiene, is set to increase, ensuring their continued relevance in both academic and industrial research.
References
- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4,5-Pentamethylcyclopentadiene | 4045-44-7 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,2,3,4,5-Pentamethylcyclopentadiene synthesis - chemicalbook [chemicalbook.com]
- 12. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
